Cas no 2137698-34-9 (5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid)

5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative with significant utility in synthetic organic chemistry, particularly as an intermediate in the preparation of agrochemicals and pharmaceuticals. Its reactive trichloromethyl and carboxylic acid groups enable versatile functionalization, facilitating the synthesis of complex heterocyclic compounds. The chloro substituent enhances electrophilic reactivity, making it valuable for nucleophilic substitution reactions. This compound exhibits high purity and stability under standard storage conditions, ensuring consistent performance in laboratory and industrial applications. Its structural features contribute to its role in developing biologically active molecules, including potential herbicides and antimicrobial agents. Proper handling is advised due to its halogenated nature.
5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid structure
2137698-34-9 structure
Product Name:5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid
CAS No:2137698-34-9
MF:C6H2Cl4N2O2
MW:275.904277324677
CID:6215441
PubChem ID:165874644
Update Time:2025-06-08

5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid
    • EN300-790127
    • 2137698-34-9
    • 5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid
    • Inchi: 1S/C6H2Cl4N2O2/c7-2-1-11-5(6(8,9)10)12-3(2)4(13)14/h1H,(H,13,14)
    • InChI Key: KPVFLCGROCYSKW-UHFFFAOYSA-N
    • SMILES: ClC(C1N=CC(=C(C(=O)O)N=1)Cl)(Cl)Cl

Computed Properties

  • Exact Mass: 275.884088g/mol
  • Monoisotopic Mass: 273.887038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 63.1Ų

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Additional information on 5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid

5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid (CAS No. 2137698-34-9): An Overview of a Promising Compound in Medicinal Chemistry

5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid (CAS No. 2137698-34-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, biological activities, and recent research developments.

The chemical structure of 5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid is characterized by a pyrimidine ring with a chloro substituent at the 5-position and a trichloromethyl group at the 2-position. The carboxylic acid functionality at the 4-position adds to its versatility in various chemical reactions and biological interactions. This combination of functional groups imparts unique properties that make it an attractive candidate for drug development.

The synthesis of 5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid has been explored through several routes, each with its own advantages and limitations. One common approach involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with trichloromethyl chloride, followed by deprotection to yield the final product. Another method involves the cyclization of an appropriate precursor, such as a substituted acetonitrile, in the presence of a strong base. These synthetic strategies have been optimized to improve yield and purity, making the compound more accessible for further research and development.

In terms of biological activity, 5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in key metabolic pathways. For instance, it has been found to inhibit the activity of certain kinases, which are crucial targets in cancer therapy. Additionally, preliminary data suggest that this compound may have antiviral properties, making it a candidate for further investigation in the context of viral infections.

Recent research has also focused on the pharmacokinetic and pharmacodynamic properties of 5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid. Studies have shown that it exhibits good solubility and stability under physiological conditions, which are essential for effective drug delivery. Moreover, its ability to cross biological membranes suggests that it may be suitable for oral administration or other routes of delivery.

The potential therapeutic applications of 5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid are diverse and promising. In cancer research, it has been evaluated for its ability to inhibit tumor growth and metastasis. Preclinical studies have demonstrated its efficacy in reducing tumor size and improving survival rates in animal models. Additionally, its antiviral properties have led to investigations into its potential use in treating viral infections such as influenza and hepatitis.

Beyond its direct therapeutic applications, 5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid has also been explored as a lead compound for the development of novel drugs. Its unique structure provides a scaffold for further modification and optimization to enhance its potency and selectivity. Researchers are actively working on developing derivatives with improved pharmacological profiles and reduced side effects.

In conclusion, 5-Chloro-2-(trichloromethyl)pyrimidine-4-carboxylic acid (CAS No. 2137698-34-9) is a compound with significant potential in medicinal chemistry. Its unique chemical structure, combined with promising biological activities and favorable pharmacological properties, makes it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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